molecular formula C18H17N5OS B2702453 (2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1235334-30-1

(2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2702453
CAS RN: 1235334-30-1
M. Wt: 351.43
InChI Key: QBFCMQZLIYKKKE-UHFFFAOYSA-N
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Description

“(2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a compound that contains linked pyridinium-piperazine heterocycles . It is a part of a series of pyridopyrimidinone-thiazole hybrids synthesized for cytotoxic evaluations . These compounds have been reported to have a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves a multistep procedure . Different acyl chlorides are reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is then incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .


Molecular Structure Analysis

In both salts of the compound, the piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring . In the crystal of the compound, weak N-H and C-H interactions are observed .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further investigations about the design of novel pyridopyrimidinone-thiazole hybrids possessing better cytotoxic activities . Additionally, the compound could be employed in the development of future antidiabetic drugs .

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c24-17(15-13-25-16(21-15)14-5-2-1-3-6-14)22-9-11-23(12-10-22)18-19-7-4-8-20-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFCMQZLIYKKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

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